N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c23-18(19-22-16-8-4-5-9-17(16)25-19)21-14-20(10-12-24-13-11-20)26-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKNXPRXMURMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3S2)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Phenylthio Group: This step involves the substitution of a hydrogen atom on the benzo[d]thiazole ring with a phenylthio group, often using a thiolating agent like thiophenol.
Attachment of the Tetrahydro-2H-pyran Moiety: This can be done through a nucleophilic substitution reaction where a tetrahydro-2H-pyran derivative is introduced.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the carboxamide group using reducing agents like lithium aluminum hydride.
Substitution: The benzo[d]thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, amines.
Substitution: Nitrobenzo[d]thiazoles, halobenzo[d]thiazoles.
Scientific Research Applications
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenylthio group may enhance the compound’s ability to penetrate cell membranes, while the tetrahydro-2H-pyran moiety can improve its solubility and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Implications
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Core Scaffold Variations: The target compound shares the tetrahydro-2H-pyran scaffold with analogs in and –5. However, substituents on the pyran ring (e.g., phenylthio vs. 4-phenylpiperazine or thiophene) critically influence target engagement and pharmacokinetics.
Heterocyclic Modifications :
- Replacing the benzo[d]thiazole-2-carboxamide (target compound) with a nicotinamide core (, Compound 7) alters electronic properties. Benzo[d]thiazole’s electron-withdrawing nature may enhance receptor binding affinity compared to nicotinamide’s π-deficient system .
Substituent Effects :
Pharmacological and Clinical Relevance
- P2X7 Antagonism : highlights CNS-targeted P2X7 antagonists with pyran scaffolds. The target compound’s benzo[d]thiazole group may confer improved selectivity over nicotinamide-based analogs, which showed weaker antagonism in early leads .
- Unmet Data Needs : While molecular weights and structural trends are consistent, direct comparisons of binding affinity (e.g., IC₅₀), solubility, and in vivo efficacy are absent in the evidence. Further studies are required to validate hypotheses regarding substituent effects.
Biological Activity
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article synthesizes available data on its biological activity, including mechanisms of action, effectiveness against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N3O2S, with a molecular weight of approximately 325.41 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in microbial resistance mechanisms. The thiazole ring enhances the compound's affinity for these targets, potentially leading to inhibition of critical pathways in pathogenic organisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds within the same structural family. For instance, derivatives containing thiazole and pyran rings have demonstrated significant inhibition against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | E. coli | 32 µg/mL | |
| Compound B | S. aureus | 16 µg/mL | |
| Compound C | C. albicans | 8 µg/mL |
Case Studies
- Antifungal Activity : A study demonstrated that derivatives similar to this compound exhibited potent antifungal activity against clinically relevant pathogens. The compounds were tested using a two-fold dilution method, showing significant efficacy compared to conventional antifungal agents like triazoles, which often face resistance issues .
- Antioxidant Properties : In addition to antimicrobial effects, related compounds have shown promising antioxidant activities in various assays, including DPPH and hydroxyl radical scavenging tests. These properties are crucial for developing therapeutic agents that mitigate oxidative stress-related diseases .
- Computational Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with target proteins. These studies suggest that the compound can effectively bind to active sites of enzymes involved in microbial metabolism .
Q & A
Basic: What synthetic strategies are commonly employed to construct the thiazole ring in this compound and its derivatives?
The thiazole core is typically synthesized via cyclization reactions. A common method involves reacting thioamides with α-haloketones under basic or acidic conditions. For example, cyclization of thioamide precursors with brominated ketones can yield the thiazole ring, as seen in analogous compounds . Amidation and coupling reactions (e.g., Suzuki or Heck couplings) are then used to introduce substituents like the tetrahydro-2H-pyran and benzothiazole moieties . Structural validation is achieved through ¹H/¹³C NMR, ESI-MS, and HPLC purity analysis (>98%) .
Advanced: How can low yields in multi-step syntheses of carboxamide derivatives be optimized?
Low yields often arise from steric hindrance or side reactions during amidation or coupling steps. Optimization strategies include:
- Catalyst tuning : Palladium catalysts (e.g., Pd(PPh₃)₄) improve efficiency in cross-coupling reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while additives like DIEA mitigate acid scavenging .
- Temperature control : Reflux conditions (e.g., 80–100°C) for cyclization steps reduce byproduct formation .
For example, modifying reaction times and stoichiometry increased yields from 6% to 78% in analogous tetrahydro-2H-pyran derivatives .
Basic: Which analytical techniques are critical for structural confirmation?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration and stereochemistry, particularly for chiral centers in the tetrahydro-2H-pyran ring .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 488.64 for a related P2X7 antagonist) .
- HPLC : Ensures purity (>98%) and identifies residual solvents or unreacted intermediates .
Advanced: How should discrepancies between in vitro and in vivo biological activity data be resolved?
Contradictions may arise from poor bioavailability or metabolic instability. Methodological approaches include:
- Pharmacokinetic profiling : Assess brain penetration and plasma stability using LC-MS/MS .
- Metabolite identification : Hydroxylation or demethylation of the tetrahydro-2H-pyran or thiophenyl groups can alter activity .
- Dose-response studies : Adjust dosing regimens to account for tissue-specific distribution, as seen in CNS-targeted P2X7 antagonists .
Advanced: What methodologies guide structure-activity relationship (SAR) studies for this compound?
SAR studies focus on:
- Substituent variation : Modifying the phenylthio group or benzothiazole carboxamide alters potency. For example, fluorinated cyclohexyl groups enhance metabolic stability .
- Stereochemical analysis : Enantiomers of tetrahydropyran derivatives show divergent binding affinities (e.g., 10-fold differences in IC₅₀ values) .
- Biological assays : Anti-inflammatory or antitumor activities are tested via LPS-induced cytokine release or MTT assays, respectively .
Advanced: What purification challenges arise in synthesizing N-substituted tetrahydro-2H-pyran derivatives?
Challenges include:
- Byproduct formation : Unreacted intermediates (e.g., tert-butyl carbamates) require silica gel chromatography for removal .
- High polarity : Carboxamide derivatives may necessitate reverse-phase HPLC for isolation .
- Chiral resolution : Diastereomeric mixtures are separated using chiral columns or recrystallization in ethanol/water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
